molecular formula C10H6F3N3O2 B2473714 6-Nitro-8-(trifluoromethyl)quinolin-5-amine CAS No. 1142190-21-3

6-Nitro-8-(trifluoromethyl)quinolin-5-amine

Cat. No.: B2473714
CAS No.: 1142190-21-3
M. Wt: 257.172
InChI Key: DOJJVCJAHAGLLD-UHFFFAOYSA-N
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Description

6-Nitro-8-(trifluoromethyl)quinolin-5-amine is a chemical compound that belongs to the class of fluorinated quinolines. The presence of both nitro and trifluoromethyl groups in its structure imparts unique chemical and physical properties, making it a compound of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Nitro-8-(trifluoromethyl)quinolin-5-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the nitration of 8-(trifluoromethyl)quinoline, followed by amination at the 5-position. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and amination processes. These processes are optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

6-Nitro-8-(trifluoromethyl)quinolin-5-amine undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of 6-amino-8-(trifluoromethyl)quinolin-5-amine.

    Substitution: Formation of various substituted quinoline derivatives.

Scientific Research Applications

6-Nitro-8-(trifluoromethyl)quinolin-5-amine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 6-Nitro-8-(trifluoromethyl)quinolin-5-amine is largely dependent on its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    6-Nitroquinoline: Lacks the trifluoromethyl group, resulting in different chemical properties and biological activities.

    8-(Trifluoromethyl)quinoline:

    6-Amino-8-(trifluoromethyl)quinoline: A reduced form of 6-Nitro-8-(trifluoromethyl)quinolin-5-amine with distinct chemical behavior.

Uniqueness

This compound is unique due to the presence of both nitro and trifluoromethyl groups, which confer a combination of electronic and steric effects

Properties

IUPAC Name

6-nitro-8-(trifluoromethyl)quinolin-5-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F3N3O2/c11-10(12,13)6-4-7(16(17)18)8(14)5-2-1-3-15-9(5)6/h1-4H,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOJJVCJAHAGLLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=CC(=C2N)[N+](=O)[O-])C(F)(F)F)N=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1142190-21-3
Record name 6-nitro-8-(trifluoromethyl)quinolin-5-amine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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